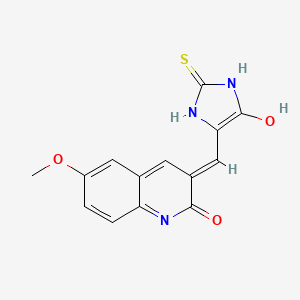
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one, also known as HM-3, is a compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of quinoline derivatives and has been studied for its antimicrobial, antioxidant, and anticancer properties.
Scientific Research Applications
Green Chemistry Synthesis
This compound, a derivative within the thiazolidinone class, has been synthesized through green chemistry approaches, highlighting its relevance in sustainable chemical practices. Microwave-assisted synthesis, compared to conventional methods, offers a more efficient route for producing various thiazolidinone derivatives, showcasing the compound's applicability in exploring environmentally friendly chemical synthesis processes (Rana, Mistry, & Desai, 2008).
Antimicrobial Screening
Research has extensively investigated the antimicrobial properties of thiazolidinone derivatives. The compound and its derivatives have been screened against a variety of microorganisms, demonstrating significant antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents for treating infections caused by bacteria and fungi (Osarumwense, 2022).
Structural Analysis and Characterization
The compound's structural elucidation has been carried out using advanced analytical techniques, including elemental analysis, Mass, H NMR, C NMR, and IR spectral data. This detailed structural characterization forms the basis for further modifications and the development of novel derivatives with enhanced properties (Kovalenko et al., 2019).
Crystallography Studies
Crystallography studies have provided insights into the molecular and crystal structure of related compounds, facilitating a deeper understanding of their chemical behavior and interactions. Such studies are crucial for the rational design of new compounds with desired biological or physical properties (Chen, 2009).
Exploration of Novel Biological Activities
The exploration of novel biological activities, such as the inhibition of cytolytic proteins like perforin, indicates the compound's potential in biomedical research. These studies have opened new avenues for developing therapeutic agents targeting specific cellular mechanisms (Spicer et al., 2013).
properties
IUPAC Name |
(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]-6-methoxyquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-9-2-3-10-7(5-9)4-8(12(18)15-10)6-11-13(19)17-14(21)16-11/h2-6,19H,1H3,(H2,16,17,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYIBACZHAIKTC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696486.png)
![2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696488.png)
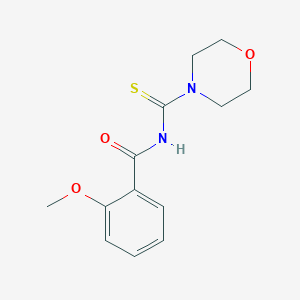
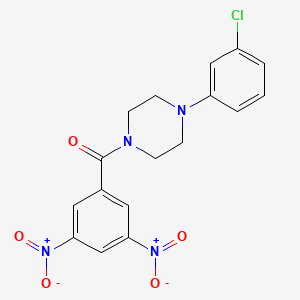
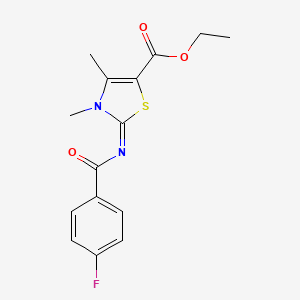
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2696492.png)

![N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2696496.png)
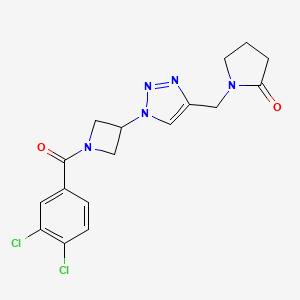

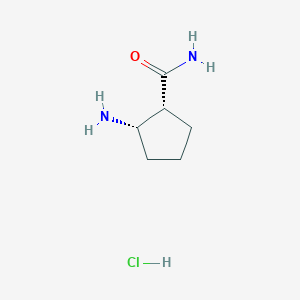
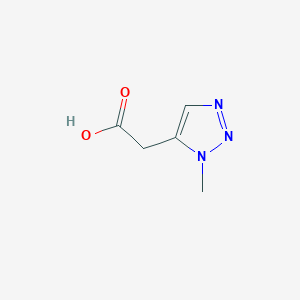
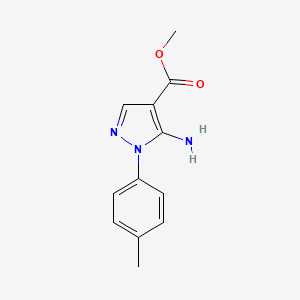
![N-(2,5-dimethoxybenzyl)-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696503.png)